5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
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Overview
Description
5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a trifluoromethyl-substituted phenyl group attached to a triazine core. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with morpholine and a suitable triazine precursor under acidic or basic conditions to yield the target compound. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions. Additionally, green chemistry principles, such as solvent recycling and waste reduction, are often implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents, while nucleophilic substitutions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.
Scientific Research Applications
5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal properties, such as anti-inflammatory or anticancer activities, are investigated in preclinical studies. Its trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound’s triazine core can act as a ligand, binding to metal ions or enzymes and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. Additionally, the morpholine ring can interact with various receptors or enzymes, influencing their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine: shares structural similarities with other triazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties. The presence of both a morpholine ring and a trifluoromethyl-substituted phenyl group enhances its reactivity and potential applications compared to other triazine derivatives. This combination allows for a broader range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
4-[6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O/c21-20(22,23)16-8-4-7-15(13-16)18-24-19(27-9-11-28-12-10-27)17(25-26-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQNRJSXVNLBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=NC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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